Chemical Structure and Molecular Properties of Cyclobutyl(cyclopentyl)methanone: A Technical Guide
Chemical Structure and Molecular Properties of Cyclobutyl(cyclopentyl)methanone: A Technical Guide
Executive Summary
Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a bicyclic ketone featuring two distinct cycloalkyl rings—a four-membered cyclobutyl ring and a five-membered cyclopentyl ring—linked by a carbonyl bridge.[1] In modern medicinal chemistry, this compound serves as a critical "sp³-rich" building block. It offers a strategic alternative to planar aryl ketones, allowing researchers to increase the fraction of saturated carbon atoms (
This guide provides a comprehensive technical analysis of its structural dynamics, validated synthesis protocols, and application in structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Properties
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | Cyclobutyl(cyclopentyl)methanone |
| Common Synonyms | Cyclobutyl cyclopentyl ketone; Methanone, cyclobutylcyclopentyl- |
| CAS Number | 1516430-83-3 |
| Molecular Formula | |
| SMILES | O=C(C1CCC1)C2CCCC2 |
| InChI Key | KVCYAWTZFSIRQG-UHFFFAOYSA-N |
Physicochemical Properties
Note: Values marked with () are predicted based on structure-property relationship (QSPR) models due to the compound's status as a specialized intermediate.*
| Property | Value | Technical Context |
| Molecular Weight | 152.23 g/mol | Low MW facilitates fragment-based drug design (FBDD). |
| LogP (Octanol/Water) | 2.5 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |
| Boiling Point | ~235–240 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.96 g/cm³* | Slightly less dense than water; forms the upper layer in aqueous extractions. |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Attributed entirely to the carbonyl oxygen; indicates good membrane permeability. |
| Rotatable Bonds | 2 | The C(carbonyl)-C(ring) bonds allow limited conformational flexibility. |
Structural Analysis & Conformational Dynamics
The molecule's pharmacological value lies in the distinct topologies of its two rings. Unlike symmetric ketones (e.g., dicyclopentyl ketone), Cyclobutyl(cyclopentyl)methanone presents a "mismatched" steric profile.
-
Cyclobutyl Ring: Adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°. This ring is more rigid and occupies less volume than the cyclopentyl ring.
-
Cyclopentyl Ring: Exists in dynamic equilibrium between "envelope" and "half-chair" conformations. It provides a larger hydrophobic surface area.
-
Carbonyl Linker: The
hybridized carbonyl carbon enforces a planar geometry locally, but the flanking cycloalkyl rings rotate to minimize steric clash between the -hydrogens.
Implication for Drug Design: The cyclobutyl group acts as a "compact" lipophilic anchor, while the cyclopentyl group fills larger hydrophobic pockets. This asymmetry allows for fine-tuning of receptor binding affinity (e.g., in CB2 receptor agonists or kinase inhibitors).
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
Direct addition of a Grignard reagent to an acid chloride often leads to over-addition (forming tertiary alcohols). Therefore, the Weinreb Amide route is the industry standard for high-fidelity synthesis of this ketone.
Recommended Protocol: The Weinreb Amide Route
This protocol ensures mono-addition of the nucleophile, preventing side reactions.
Reagents:
-
Cyclobutanecarboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine)
-
EDC[2]·HCl / HOBt (Coupling agents)
-
Cyclopentylmagnesium bromide (Grignard reagent)
Step-by-Step Methodology:
-
Formation of the Weinreb Amide:
-
Dissolve Cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (
). -
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and
(3.0 eq). -
Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (0.2 eq).
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine.[3] Dry over and concentrate. -
Result: N-methoxy-N-methylcyclobutanecarboxamide.
-
-
Grignard Addition:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under
atmosphere. -
Cool to -78°C (Dry ice/acetone bath).
-
Dropwise add Cyclopentylmagnesium bromide (1.2 eq, 2M in ether).
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully add sat.
solution. -
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 1: Controlled synthesis via Weinreb Amide intermediate to prevent tertiary alcohol formation.
Analytical Characterization
Since this is a non-chromophore (UV-inactive) molecule, characterization relies heavily on NMR and MS.
Nuclear Magnetic Resonance (NMR) Prediction
-
NMR (400 MHz,
):-
3.20–3.10 (m, 1H): Cyclobutyl methine (
-C=O). The strained ring deshields this proton relative to the cyclopentyl counterpart. -
2.95–2.85 (m, 1H): Cyclopentyl methine (
-C=O). -
2.30–1.70 (m, 10H): Overlapping multiplets corresponding to the
and protons of both rings. - 1.65–1.50 (m, 4H): Remaining ring protons.
-
Diagnostic Feature: The integration ratio of the two distinct methine protons (1:1) and the complex aliphatic region (14H total).
-
3.20–3.10 (m, 1H): Cyclobutyl methine (
-
NMR (100 MHz,
):-
~212 ppm: Carbonyl (
=O). -
~50 ppm: Cyclopentyl
-carbon. -
~44 ppm: Cyclobutyl
-carbon. -
20–30 ppm: Cluster of 6 signals for the remaining
carbons.
-
~212 ppm: Carbonyl (
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Molecular Ion:
. -
Fragmentation:
-
Loss of cyclobutyl ring (
). -
Loss of CO (
). -
Characteristic acylium ions corresponding to
(m/z 83) and (m/z 97).
-
Applications in Drug Discovery
Scaffold Utility: "Escape from Flatland"
Cyclobutyl(cyclopentyl)methanone is a quintessential example of a scaffold used to increase the saturation of a drug molecule.
-
Fsp3 Increase: Replacing a diphenyl ketone with this moiety increases the fraction of
carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. -
Bioisosterism: It acts as a bioisostere for bulky hydrophobic groups like tert-butyl or isopropyl, but with added directional rigidity.
Structure-Activity Relationship (SAR) Logic
In receptor binding (e.g., GPCRs), the two rings probe different sub-pockets:
-
Pocket A (Small/Rigid): The cyclobutyl ring fits into smaller, defined hydrophobic clefts.
-
Pocket B (Large/Flexible): The cyclopentyl ring accommodates larger lipophilic pockets.
SAR Decision Workflow
Figure 2: Strategic modification of the scaffold during lead optimization.
Safety & Handling
While specific toxicological data for CAS 1516430-83-3 is limited, handling should follow protocols for Category 3 Flammable Liquids and Irritants .
-
Hazards: Likely skin and eye irritant. Flammable.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. -
Disposal: Incineration in a chemical waste facility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis used in Section 4).
- Lovering, F., et al. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
